2-Chloro-5-(chloromethyl)-3-fluoropyridine
Overview
Description
2-Chloro-5-(chloromethyl)-3-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(chloromethyl)-3-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-chloro-5-methylpyridine, which undergoes chlorination to introduce the chloromethyl group. The fluorine atom is then introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(chloromethyl)-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-3-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of pesticides
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a potent compound in various biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-methylpyridine
Comparison: 2-Chloro-5-(chloromethyl)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. Compared to its analogs, this compound exhibits enhanced stability and specificity in its interactions, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-3-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKPTNFDTFHUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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